molecular formula C6H13NO2 B2795219 Propan-2-yl 2-(methylamino)acetate CAS No. 93378-87-1

Propan-2-yl 2-(methylamino)acetate

Cat. No.: B2795219
CAS No.: 93378-87-1
M. Wt: 131.175
InChI Key: YRJZXBJXYOBRLR-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(methylamino)acetate is an organic compound derived from sarcosine, an amino acid derivative. It is a member of the ester family, characterized by the presence of an ester functional group.

Mechanism of Action

Sarcosine, from which Sarcosine isopropyl ester is derived, is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .

Future Directions

Functionalized isopropyl esters, like Sarcosine isopropyl ester, have the potential to impart unique properties like biodegradability or UV protection, opening up new avenues for product design and functionality .

Relevant Papers A paper titled “Colorimetric paper-based sarcosine assay with improved sensitivity” discusses a simple paper-based bienzymatic colorimetric assay for sarcosine . Another paper titled “Characteristic Properties and Application of Amino Acid Based Esters” introduces two types of amino acid-based esters, including N-lauroyl sarcosine isopropyl ester (SLIP), which can dissolve low-solubility materials such as organic UV-A absorbing agents, and improve the dispersion of Titanium dioxide pigments in oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-(methylamino)acetate can be synthesized through esterification, a reaction between sarcosine and isopropyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .

Industrial Production Methods

In industrial settings, the production of sarcosine isopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(methylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(methylamino)acetate is unique due to its specific ester group, which imparts distinct physicochemical properties and reactivity compared to other sarcosine esters. Its isopropyl group enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

propan-2-yl 2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)9-6(8)4-7-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJZXBJXYOBRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93378-87-1
Record name propan-2-yl 2-(methylamino)acetate
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